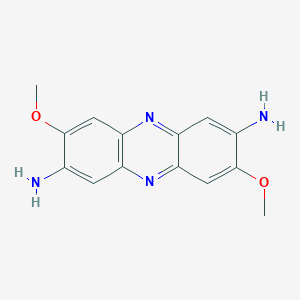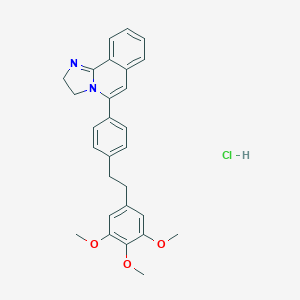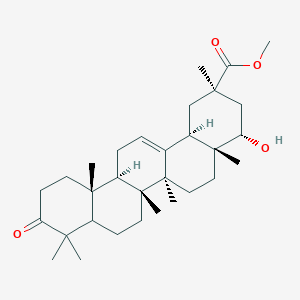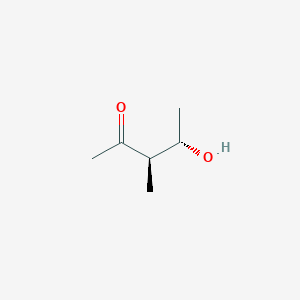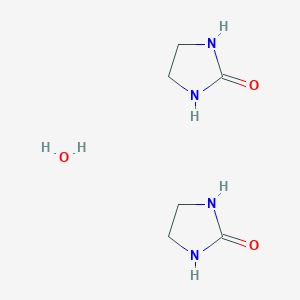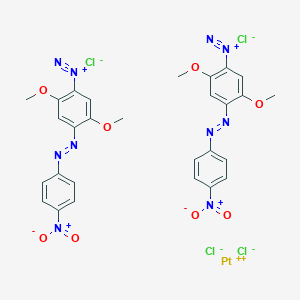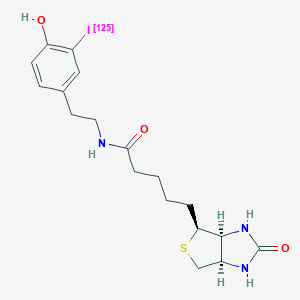
Biotinylmonoiodotyramine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotinylmonoiodotyramine, also known as BIT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BIT is a biotinylated derivative of monoiodotyramine, which is a thyroid hormone precursor. BIT has been used in various scientific research studies to understand its mechanism of action and its biochemical and physiological effects.
作用機序
Biotinylmonoiodotyramine is known to bind to specific proteins in the body, including avidin and streptavidin. This binding ability has been utilized in various research studies to label and detect specific molecules in biological samples. Biotinylmonoiodotyramine has also been shown to have an inhibitory effect on certain enzymes, which may have potential therapeutic applications.
生化学的および生理学的効果
Biotinylmonoiodotyramine has been shown to have a variety of biochemical and physiological effects in different organisms. In some studies, Biotinylmonoiodotyramine has been shown to increase the expression of specific genes and proteins, while in others, it has been shown to inhibit the growth of cancer cells. Biotinylmonoiodotyramine has also been shown to have antioxidant properties, which may have potential applications in treating oxidative stress-related diseases.
実験室実験の利点と制限
Biotinylmonoiodotyramine has several advantages as a research tool, including its high binding affinity to avidin and streptavidin, its stability, and its ability to be easily labeled with different imaging agents. However, Biotinylmonoiodotyramine also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research involving Biotinylmonoiodotyramine. One potential area of research is the development of new imaging agents based on Biotinylmonoiodotyramine, which could have improved sensitivity and specificity for detecting specific molecules in biological samples. Another area of research is the exploration of Biotinylmonoiodotyramine's potential therapeutic applications, particularly in the treatment of cancer and other diseases related to oxidative stress. Additionally, further studies are needed to understand the mechanisms underlying Biotinylmonoiodotyramine's biochemical and physiological effects and to optimize its synthesis and purification processes.
合成法
Biotinylmonoiodotyramine can be synthesized through a multistep process involving the reaction of monoiodotyramine with biotinylated reagents. The synthesis process involves the use of specific reagents and reaction conditions to ensure the purity and yield of the final product.
科学的研究の応用
Biotinylmonoiodotyramine has been used in various scientific research studies to investigate its potential applications in different fields. One of the main applications of Biotinylmonoiodotyramine is in the field of imaging, where it has been used as a contrast agent for imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
特性
CAS番号 |
112242-36-1 |
|---|---|
製品名 |
Biotinylmonoiodotyramine |
分子式 |
C18H24IN3O3S |
分子量 |
487.4 g/mol |
IUPAC名 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-hydroxy-3-(125I)iodanylphenyl)ethyl]pentanamide |
InChI |
InChI=1S/C18H24IN3O3S/c19-12-9-11(5-6-14(12)23)7-8-20-16(24)4-2-1-3-15-17-13(10-26-15)21-18(25)22-17/h5-6,9,13,15,17,23H,1-4,7-8,10H2,(H,20,24)(H2,21,22,25)/t13-,15-,17-/m0/s1/i19-2 |
InChIキー |
VUSGDMJLYUSDDM-LVCSBNNFSA-N |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)[125I])NC(=O)N2 |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)I)NC(=O)N2 |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)I)NC(=O)N2 |
同義語 |
iotinylmonoiodotyramine N-(4-hydroxy-3-iodophenylethyl)biotin amide N-(beta-(4-hydroxy-3-iodophenyl)ethyl)biotinamide N-HIPEBA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



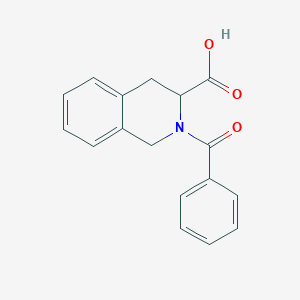

![2,6-Bis[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B56189.png)
![N'-[[2-[[18-Hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]butanediamide](/img/structure/B56190.png)

![2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene](/img/structure/B56194.png)
![(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one](/img/structure/B56195.png)
